(4-Chlorophenyl)(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone
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Overview
Description
(4-Chlorophenyl)(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chlorophenyl group attached to a spiro[cyclohexane-1,3’-indazole] core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a hydrazone derivative, under acidic or basic conditions to form the indazole ring. The spirocyclic structure is then introduced through a cycloaddition reaction involving cyclohexanone or a similar compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization and cycloaddition steps, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure is of particular interest for the development of novel therapeutic agents targeting various biological pathways .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The presence of the chlorophenyl group is thought to enhance the compound’s ability to interact with specific biological targets .
Industry
In the industrial sector, (4-Chlorophenyl)(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group enhances the compound’s binding affinity to these targets, while the spirocyclic structure provides stability and specificity. This combination allows the compound to modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(4-fluorophenyl)methanone
- 1,3,5-tris(4-chlorophenyl)benzene
- 4-Chlorophenyl isocyanide
Uniqueness
Compared to similar compounds, (4-Chlorophenyl)(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure enhances the compound’s stability and specificity in binding to molecular targets, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C19H23ClN2O |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-spiro[4,5,6,7-tetrahydro-3aH-indazole-3,1'-cyclohexane]-2-ylmethanone |
InChI |
InChI=1S/C19H23ClN2O/c20-15-10-8-14(9-11-15)18(23)22-19(12-4-1-5-13-19)16-6-2-3-7-17(16)21-22/h8-11,16H,1-7,12-13H2 |
InChI Key |
QMAZWGFWWGYZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3CCCCC3=NN2C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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